molecular formula C18H23N3O3 B1422519 tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate CAS No. 1053657-29-6

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate

Cat. No.: B1422519
CAS No.: 1053657-29-6
M. Wt: 329.4 g/mol
InChI Key: LRWUURORGVGWJT-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl group, a furan ring, and a phenylethylidene hydrazinecarboxylate moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the hydrazinecarboxylate: The hydrazinecarboxylate moiety can be introduced by reacting the intermediate with tert-butyl carbazate.

    Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the hydrazinecarboxylate under appropriate conditions to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinecarboxylate moiety can be reduced to form corresponding amines.

    Substitution: The phenylethylidene group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and hydrazinecarboxylate moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate can be compared with similar compounds such as:

    tert-Butyl (furan-2-ylmethyl)carbamate: This compound shares the furan-2-ylmethyl group but lacks the phenylethylidene hydrazinecarboxylate moiety.

    tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate: This compound has a similar structure but differs in the presence of an oxoethyl group instead of the phenylethylidene group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[[C-benzyl-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-20-16(12-14-8-5-4-6-9-14)19-13-15-10-7-11-23-15/h4-11H,12-13H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWUURORGVGWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
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tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
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tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
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tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
Reactant of Route 5
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
Reactant of Route 6
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate

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